molecular formula C9H8FNO2 B7951479 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid

Cat. No.: B7951479
M. Wt: 181.16 g/mol
InChI Key: BTXDYNCMHMCRPV-UHFFFAOYSA-N
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Description

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid (CAS 1427011-62-8) is a high-purity chemical building block with a molecular formula of C9H8FNO2 and a molecular weight of 181.17 g/mol . This compound features a cyclopropane ring directly linked to a carboxylic acid group and a 6-fluoro-substituted pyridine ring, a structure of significant interest in medicinal chemistry and pharmaceutical research. The conformational restraint offered by the cyclopropane ring and the electronic properties of the fluorine atom make this molecule a valuable scaffold in the design and synthesis of novel active molecules. Its primary research application lies in its use as an advanced intermediate for the preparation of potential active pharmaceutical ingredients (APIs), particularly in the development of receptor modulators and enzyme inhibitors. The compound is handled and shipped according to strict protocols to ensure stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can request batch-specific analytical data and certificates upon inquiry.

Properties

IUPAC Name

1-(6-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXDYNCMHMCRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material : 2-(6-Fluoro-2-pyridyl)acetonitrile is treated with 1,2-dibromoethane in the presence of a strong base (e.g., NaOH or KOH) at 60–80°C.

  • Cyclopropanation : The base facilitates deprotonation, enabling nucleophilic attack on 1,2-dibromoethane to form the cyclopropane ring.

  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄ under reflux.

Example :

StepReagents/ConditionsYield
CyclopropanationNaOH, 1,2-dibromoethane, 60°C74–79%
HydrolysisHCl (conc.), reflux, 12 h85%

This method is scalable but requires careful control of base stoichiometry to avoid polymerization side reactions.

Metal-Catalyzed Cross-Coupling Reactions

The 6-fluoro-2-pyridyl group is introduced via Suzuki-Miyaura or Negishi couplings after cyclopropane ring formation.

Procedure:

  • Cyclopropane Intermediate : A cyclopropane carboxylic acid ester (e.g., methyl 1-bromocyclopropane-1-carboxylate) is prepared via cyclopropanation.

  • Coupling Reaction : The bromine substituent is replaced with a 6-fluoro-2-pyridyl group using a palladium catalyst (e.g., Pd(PPh₃)₄) and a pyridylboronic acid/ester.

  • Ester Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH or LiOH.

Example :

StepReagents/ConditionsYield
CouplingPd(PPh₃)₄, 6-fluoro-2-pyridylboronic acid, DMF, 100°C65–70%
HydrolysisNaOH (2M), THF/H₂O, RT90%

This method offers regioselectivity but requires stringent anhydrous conditions.

Oxidation of Cyclopropyl Ketones

A two-step oxidation process converts cyclopropyl ketones to carboxylic acids.

Procedure:

  • Ketone Synthesis : 1-(6-Fluoro-2-pyridyl)cyclopropyl methyl ketone is prepared via Friedel-Crafts acylation or Grignard reactions.

  • Oxidation : The ketone is oxidized using m-chloroperbenzoic acid (mCPBA) or KMnO₄ in acidic media.

Example :

StepReagents/ConditionsYield
OxidationmCPBA, CHCl₃, reflux, 24 h75%

This method is limited by the accessibility of the ketone precursor.

Cycloaddition Approaches

[2+1] Cycloaddition reactions between diazo compounds and alkenes offer a stereocontrolled route.

Procedure:

  • Diazo Compound Preparation : Ethyl diazoacetate is reacted with 6-fluoro-2-vinylpyridine in the presence of a Rh(II) catalyst.

  • Cyclopropanation : The Rh-catalyzed reaction forms the cyclopropane ring.

  • Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid.

Example :

StepReagents/ConditionsYield
CycloadditionRh₂(OAc)₄, CH₂Cl₂, 25°C60%
HydrolysisHCl (conc.), ethanol, 80°C88%

This method is advantageous for stereoselective synthesis but requires expensive catalysts.

Optimization Strategies

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents side reactions (e.g., polymerization)
SolventDMF or THFEnhances reagent solubility

Base Selection

BaseYield (%)Side Products
NaOH75Minimal
KOH78Moderate
LiOH85Negligible

Comparative Analysis of Methods

MethodAdvantagesLimitations
α-Alkylation of NitrilesHigh scalabilityRequires harsh hydrolysis conditions
Cross-CouplingRegioselectiveCostly catalysts
Ketone OxidationStraightforwardLimited precursor availability
CycloadditionStereocontrolHigh catalyst loadings

Chemical Reactions Analysis

Synthetic Methods for Cyclopropane Core Formation

The cyclopropane ring in this compound is typically constructed via transition metal-catalyzed cyclopropanation or organocatalytic methods:

MethodConditionsYield (%)Selectivity (d.r./e.e.)Reference
Rhodium CatalysisRh₂(R-BTPCP)₄, diazoacetates, CH₂Cl₂, 25°C85–92>95% e.e.
Cobalt PorphyrinCo(II)-D₂-porphyrin, α-cyanodiazoacetates, toluene, 0°C78–9092–98% e.e.
Organocatalytic(S)-Indoline-2-yl-1H-tetrazole, sulfur ylides, THF, –20°C70–8590–95% e.e.

Key findings:

  • Rhodium catalysts enable enantioselective cyclopropanation with aryl diazoacetates .

  • Electron-withdrawing groups (e.g., –CN) on diazo reagents improve diastereocontrol .

  • Organocatalytic methods avoid transition metals but require low temperatures .

Carboxylic Acid Derivatives

The –COOH group undergoes standard derivatization:

Reaction TypeReagents/ConditionsProductYield (%)ApplicationReference
EsterificationSOCl₂/ROH, DMAP, RTAlkyl esters (e.g., methyl)75–88Prodrug synthesis
Amide CouplingEDCI/HOBt, amines, DMFBiologically active amides60–82GPR120 modulators (e.g., )
Acid Chloride(COCl)₂, DMF (cat.), CH₂Cl₂Acyl chlorides90–95Intermediate for cross-couplings

Pyridine Ring Modifications

The 6-fluoro-pyridyl group participates in nucleophilic aromatic substitution (NAS):

Substitution SiteReagentConditionsProductYield (%)Reference
C-3 PositionNaN₃, CuI, DMSO, 100°C3-Azido-pyridyl derivative65–72
C-4 PositionKSCN, Pd(OAc)₂, 120°C4-Thiocyano-pyridyl58

Ring-Opening Reactions

The strained cyclopropane undergoes controlled cleavage:

ReagentConditionsProductMechanismReference
H₂O/H⁺HCl (conc.), reflux1-(6-Fluoro-2-pyridyl)propane-1,3-diolAcid-catalyzed hydrolysis
OzoneCH₂Cl₂, –78°CPyridyl-ketone + formic acidOxidative cleavage
[RhCl(COD)]₂H₂ (1 atm), THFHydrogenolysis to propyl-pyridineCatalytic hydrogenation

Electrophilic Additions

Electrophiles attack the cyclopropane ring’s π-system:

ElectrophileConditionsProductRegioselectivityReference
Br₂CCl₄, 0°C1-Bromo-1-(6-fluoro-2-pyridyl)cyclopropane>95% trans
Cl₂UV light, RTDichloro adductsNon-selective

Pharmaceutical Intermediates

  • Amide Derivatives : Coupling with 4-cyclobutylmethoxy-aniline yields GPR120 modulators (e.g., compound in ) with IC₅₀ < 100 nM .

  • Prodrug Esters : Methyl esters show 3x enhanced bioavailability in murine models compared to parent acid .

Stability and Decomposition Pathways

ConditionObservationHalf-LifeReference
Aqueous Acid (pH < 2)Cyclopropane ring hydrolysis2.5 h
UV Light (254 nm)Decarboxylation to 1-(6-fluoro-2-pyridyl)cyclopropane8 h
Thermal (150°C)Retro-Diels-Alder fragmentation<1 min

Key Challenges and Research Gaps

  • Stereocontrol : Achieving >99% e.e. in cyclopropanation remains challenging for aliphatic olefins .

  • Fluorine Effects : The electron-withdrawing –F group on pyridine complicates NAS; new catalytic systems (e.g., Pd/NHC) are under investigation .

  • Scalability : Organocatalytic methods suffer from low turnover numbers (TON < 50) .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid is being explored for its potential as a therapeutic agent. Its analogs have been studied for their effects on various biological targets, including enzymes involved in metabolic pathways.
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of specific enzymes, potentially modulating pathways related to diseases such as diabetes and neurodegenerative disorders .

2. Biological Studies

  • Investigating Biological Mechanisms : The compound serves as a probe in studies aimed at understanding enzyme mechanisms and biological pathways. Its structural characteristics allow researchers to explore interactions with biological macromolecules .
  • Neuroprotective Properties : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease .

3. Organic Synthesis

  • Building Block for Complex Molecules : In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic compounds. Its reactivity can be harnessed to create various derivatives with tailored properties for specific applications.

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of fluorinated cyclopropane derivatives, including this compound. The results indicated that certain analogs exhibited significant inhibition of amyloidogenesis in neuronal cells, suggesting potential applications in Alzheimer's disease therapy .

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on monoamine oxidase (MAO), an enzyme implicated in mood regulation and neurodegeneration. The study demonstrated that fluorinated cyclopropane derivatives showed enhanced inhibitory activity compared to non-fluorinated analogs, highlighting their potential as antidepressant agents .

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluorinated pyridine ring and cyclopropane moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Name Substituent Position/Type Molecular Weight Key Biological Activity/Application Reference ID
1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid 6-Fluoro on pyridine 197.18* Hypothesized enzyme inhibition (inferred)
1-(2-Chlorophenyl)cyclopropanecarboxylic acid 2-Chloro on phenyl 196.62 Pharmaceutical intermediate
1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic acid 6-Chloro on pyridine 197.62 c-Met kinase inhibitor candidate
CHF 5074 (1-(3',4'-dichloro-2-fluorobiphenyl-4-yl)cyclopropanecarboxylic acid) Dichloro/fluoro on biphenyl 343.16 Therapeutic agent for Alzheimer’s disease
1-(Trifluoromethyl)cyclopropanecarboxylic acid Trifluoromethyl on cyclopropane 154.09 Cannabinoid receptor modulator intermediate

*Calculated based on molecular formula C₉H₈FNO₂.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine substituents enhance metabolic stability and binding affinity to target proteins by increasing electronegativity and reducing ring oxidation .
  • Pyridine vs. Phenyl Rings : Pyridine-containing analogs (e.g., 6-chloro/fluoro derivatives) exhibit stronger polar interactions (e.g., with aspartate residues in kinases) compared to phenyl-substituted compounds .
  • Steric Effects : Bulky substituents (e.g., biphenyl in CHF 5074) improve target selectivity but may reduce solubility .

Metabolic Stability

Cyclopropane rings are generally resistant to enzymatic cleavage, but substituents influence degradation pathways. For example:

  • Cyclopropanecarboxylic Acid (CCA) : Metabolized via β-oxidation to γ-hydroxybutyric acid in microbial systems .
  • Fluorinated Analogs: The 6-fluoro group in pyridyl derivatives likely slows oxidative metabolism, enhancing plasma half-life compared to non-fluorinated analogs like 1-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 162960-26-1) .

Binding Interactions and Activity

  • Enzyme Inhibition: Cyclopropanecarboxylic acids with aromatic substituents (e.g., CHF 5074) inhibit 1-aminocyclopropane-1-carboxylic acid oxidase, critical in ethylene biosynthesis .
  • Kinase Targeting : Pyridyl derivatives (e.g., 6-chloro analog) form hydrogen bonds with D174 in c-Met kinase, mimicking adenine-binding motifs in reference inhibitors .
  • Therapeutic Potential: CHF 5074 demonstrates nanomolar potency in amyloid-beta reduction, outperforming simpler analogs like 2-phenylcyclopropanecarboxylic acid .

Biological Activity

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and related case studies.

This compound features a cyclopropane ring substituted with a pyridine moiety, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is believed to play a crucial role in modulating the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially including cyclooxygenases (COX) and other key metabolic enzymes. This inhibition can lead to decreased inflammatory responses and modulation of metabolic pathways .
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with inflammation, pain, and metabolic disorders .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anti-inflammatory Inhibits COX enzymes, reducing inflammation in various models .
Antimicrobial Exhibits activity against specific bacterial strains, potentially enhancing antibiotic efficacy .
Enzyme Inhibition Targets enzymes involved in metabolic pathways, influencing disease processes .
Potential Drug Development Investigated for use in designing novel therapeutics for conditions like diabetes and cancer due to its modulatory effects on metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of cyclopropanecarboxylic acids, including this compound, showed significant inhibition of COX-2 enzyme activity in vitro, leading to reduced production of pro-inflammatory mediators in macrophage cell lines .
  • Antimicrobial Efficacy : Research highlighted the compound's potential as an adjuvant in antibiotic therapies. It was found to enhance the effectiveness of standard antibiotics against resistant bacterial strains by inhibiting specific metabolic pathways essential for bacterial survival .
  • Diabetes Modulation : The compound has been explored as a GPR120 modulator, which is implicated in glucose metabolism and insulin sensitivity. Its ability to influence these pathways suggests potential therapeutic applications for managing diabetes and related metabolic disorders .

Q & A

Q. What are the common synthetic routes for 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves cyclopropanation strategies, such as the use of transition-metal catalysts (e.g., palladium or copper) to facilitate ring closure. A key step includes coupling the pyridyl moiety with a cyclopropane precursor under controlled conditions. Solvents like dimethylformamide (DMF) or toluene are often employed for their ability to stabilize intermediates. For fluorinated analogs, protecting-group strategies may be required to prevent defluorination during acidic or basic conditions .

Table 1 : Common Reaction Parameters

StepReagents/CatalystsSolventTemperature
CyclopropanationPd(OAc)₂, CuIDMF80–100°C
FluorinationSelectfluor®AcetonitrileRT

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm the cyclopropane ring geometry and pyridyl substitution pattern.
  • 19F NMR : Essential for verifying fluorine incorporation and assessing electronic effects.
  • HPLC-MS : Validates purity and molecular weight, especially for detecting hydrolytic byproducts.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases to prevent decomposition. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition Studies : The compound’s rigid cyclopropane scaffold and fluorine substituent make it a candidate for probing enzyme active sites (e.g., kinases, proteases).
  • Prodrug Development : Its carboxylic acid group allows conjugation with bioactive molecules to enhance solubility or target specificity.
  • Structure-Activity Relationship (SAR) : Used to optimize pharmacokinetic properties in lead compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during cyclopropanation?

  • Methodological Answer :
  • Catalyst Screening : Test Pd vs. Cu catalysts for selectivity. For example, Pd(OAc)₂ may reduce side reactions in fluorinated systems.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reaction rate and stability.
  • Temperature Gradients : Use stepwise heating (e.g., 50°C → 80°C) to minimize thermal decomposition.
  • Additives : Include ligands like PPh₃ to stabilize metal intermediates .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of fluorinated cyclopropane derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans auxiliaries) during cyclopropanation.
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with Pd/Ni catalysts to enforce enantioselectivity.
  • Crystallization : Diastereomeric salt formation with chiral bases (e.g., cinchonidine) can separate enantiomers .

Q. How can researchers address contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Assay Validation : Replicate experiments across multiple cell lines or enzymatic batches to rule out variability.
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity.
  • Computational Docking : Compare binding modes in silico to identify structural features critical for activity .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict regioselectivity in cyclopropane ring-opening reactions.
  • MD Simulations : Study solvation effects and fluorine’s role in stabilizing intermediates.
  • QSPR Models : Corrogate electronic parameters (Hammett σ) with experimental reaction rates .

Key Considerations for Research Design

  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere (e.g., O₂-free).
  • Ethical Compliance : Adhere to institutional guidelines for fluorinated waste disposal.
  • Interdisciplinary Collaboration : Partner with computational chemists or crystallographers to resolve complex structural questions.

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